5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, which could result in changes in the targets’ properties or functions .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting that they might affect pathways related to light absorption and emission .
Pharmacokinetics
The compound’s photophysical properties are tunable , which might impact its bioavailability.
Result of Action
The compound’s interaction with its targets might result in changes in the targets’ properties or functions , which could have downstream effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability might be influenced by environmental factors. For instance, the compound’s fluorescence intensities remain low with electron-withdrawing groups (EWGs), which is in line with the experimental data . This suggests that the presence of EWGs in the compound’s environment might influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 5-amino-3-(4-methylphenyl)pyrazole with appropriate aldehydes and 1,3-dicarbonyl compounds. The reaction is often carried out in boiling dimethylformamide (DMF) without the need for catalysts . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for bioimaging applications.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: A pyrazolo[1,5-a]pyrimidine derivative known for its bone morphogenetic protein receptor inhibitory activity.
Purine Analogs: Compounds with similar structures that exhibit c-AMP phosphodiesterase inhibitory activity.
Hantzsch 1,4-dihydropyridine Calcium Channel Blockers: Compounds that mimic the activity of calcium channel blockers.
Uniqueness
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
IUPAC Name |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-4-8-17(9-5-14)19-13-22-25-20(12-16(3)23-21(19)25)24-18-10-6-15(2)7-11-18/h4-13,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQMTJIPQOZTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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